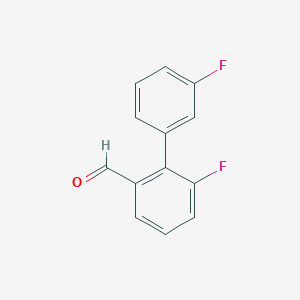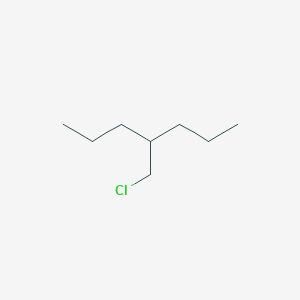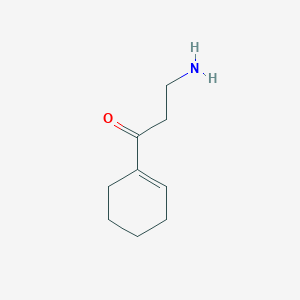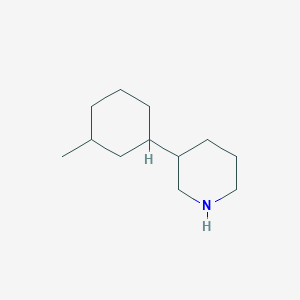
3-(3-Methylcyclohexyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylcyclohexyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a 3-methylcyclohexyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylcyclohexyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition, which is a vital strategy for synthesizing piperidine derivatives . Another approach involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 3-(3-Methylcyclohexyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexyl ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-alkylated piperidines.
科学研究应用
3-(3-Methylcyclohexyl)piperidine has diverse applications in scientific research:
作用机制
The mechanism of action of 3-(3-Methylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt . These interactions can lead to various physiological effects, including anticancer and antimicrobial activities .
相似化合物的比较
Piperidine: The parent compound, featuring a six-membered ring with one nitrogen atom and five methylene bridges.
Pyrrolidine: A five-membered ring with one nitrogen atom, commonly found in natural products and pharmaceuticals.
Uniqueness: 3-(3-Methylcyclohexyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methylcyclohexyl group enhances its lipophilicity and potential bioactivity compared to other piperidine derivatives .
属性
分子式 |
C12H23N |
|---|---|
分子量 |
181.32 g/mol |
IUPAC 名称 |
3-(3-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h10-13H,2-9H2,1H3 |
InChI 键 |
INSNAWVHPDWICM-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)C2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
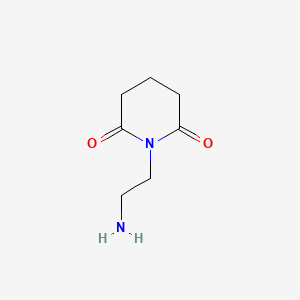
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
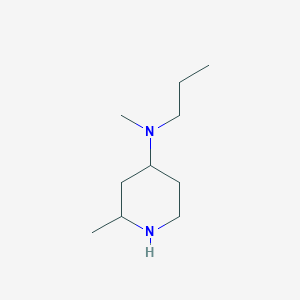
![1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13200441.png)
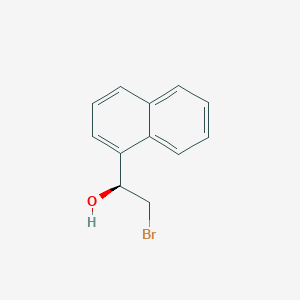
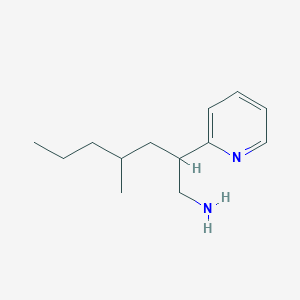
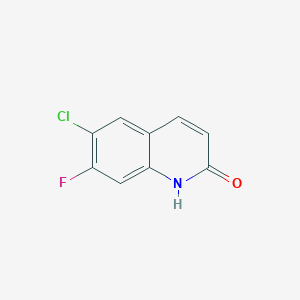

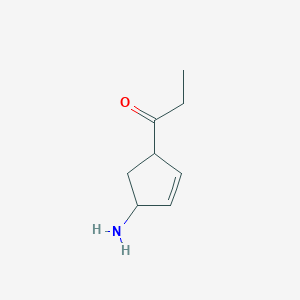
![1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13200468.png)
